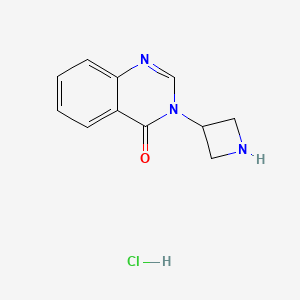

3-(Azetidin-3-yl)quinazolin-4(3H)-one hydrochloride

Description

3-(Azetidin-3-yl)quinazolin-4(3H)-one hydrochloride is a quinazolinone derivative characterized by a fused bicyclic aromatic core (quinazolin-4(3H)-one) substituted with an azetidin-3-yl group at the 3-position and a hydrochloride salt. Quinazolinones are pharmacologically significant scaffolds due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability .

Properties

IUPAC Name |

3-(azetidin-3-yl)quinazolin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O.ClH/c15-11-9-3-1-2-4-10(9)13-7-14(11)8-5-12-6-8;/h1-4,7-8,12H,5-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRNAKOHLSUYQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C=NC3=CC=CC=C3C2=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)quinazolin-4(3H)-one hydrochloride typically involves the reaction of quinazolinone derivatives with azetidine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the compound. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)quinazolin-4(3H)-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of quinazolinone derivatives, including 3-(Azetidin-3-yl)quinazolin-4(3H)-one hydrochloride, as antimicrobial agents. Specifically, research indicates that these compounds can inhibit the growth of Pseudomonas aeruginosa, a significant pathogen associated with chronic infections in cystic fibrosis patients. The modulation of biofilm formation and virulence factors such as pyocyanin and pyoverdine has been observed at concentrations as low as 50 µM, demonstrating their efficacy without reducing the viability of human bronchial cells .

Anti-Cancer Properties

Quinazolinone derivatives have shown promising anti-cancer activity against various cancer cell lines, including HEPG2 (liver cancer) and MCF-7 (breast cancer). Studies report IC50 values indicating significant cytotoxic effects, which suggest that these compounds could serve as a basis for developing new anticancer therapies. The synthesis of novel quinazoline derivatives has been linked to enhanced antitumor activity, further emphasizing the therapeutic potential of this class of compounds .

Neurodegenerative Disease Treatment

Emerging research suggests that quinazolinone compounds may play a role in the treatment of neurodegenerative diseases by inhibiting tau oligomer formation, which is implicated in conditions like Alzheimer's disease. Compounds similar to this compound have been identified as potential inhibitors in this context, highlighting their relevance in neuropharmacology .

Case Study 1: Treatment of Chronic Infections

In a clinical setting involving cystic fibrosis patients, compounds derived from quinazolinones were tested for their ability to reduce biofilm formation by Pseudomonas aeruginosa. The study demonstrated that specific derivatives could significantly decrease virulence factor production, suggesting a promising adjunct therapy for managing chronic infections without contributing to antibiotic resistance.

Case Study 2: Antitumor Activity Assessment

A series of synthesized quinazoline derivatives were evaluated for their cytotoxic effects on HEPG2 and MCF-7 cell lines. The results indicated that certain modifications to the quinazolinone structure enhanced their antitumor properties, with specific compounds achieving IC50 values below 10 µM.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)quinazolin-4(3H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The azetidin-3-yl group in the target compound is smaller and more rigid than the benzyl () or 3,5-dichlorobenzyl-aminopropyl () groups. This may reduce steric hindrance, improving access to enzymatic active sites. Compounds with aromatic substituents (e.g., naphthalene in , benzyl in ) exhibit higher lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.

Molecular Weight and Drug-Likeness :

- The target compound (237.69 g/mol) adheres more closely to Lipinski’s rule of five (molecular weight <500) compared to bulkier analogs like Compound 26 (438.74 g/mol) , suggesting better oral bioavailability.

Synthetic Routes: The quinazolinone core is often synthesized via acid-catalyzed cyclization of 2-aminobenzamides under electrochemical conditions (e.g., using acetic acid as an electrolyte) . Substituent-specific modifications, such as reductive amination (for Compound 26 ) or cyclo-condensation (for azetidinyl derivatives in ), highlight the versatility of quinazolinone functionalization.

Physicochemical Properties

Biological Activity

3-(Azetidin-3-yl)quinazolin-4(3H)-one hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a unique structure combining an azetidine ring with a quinazolinone core, which is known for its diverse biological activities. The molecular formula is , and its molecular weight is approximately 227.66 g/mol. The specific arrangement of functional groups in this compound contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. Its mechanism of action may involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, disrupting metabolic pathways essential for cell survival and proliferation.

- Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways that regulate gene expression and cellular responses.

- Antimicrobial Activity : Studies suggest that quinazolinone derivatives can inhibit the growth of pathogenic bacteria, including Pseudomonas aeruginosa, by interfering with biofilm formation and virulence factor production .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown:

- Cell Line Testing : The compound was tested against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). It demonstrated IC50 values of 7.09 µM/L against HepG2 cells, which is comparable to the reference drug doxorubicin (IC50 8.55 µM/L) .

| Cell Line | IC50 (µM/L) | Reference Drug IC50 (µM/L) |

|---|---|---|

| HepG2 | 7.09 | 8.55 |

| MCF-7 | 13.46 | Not specified |

This suggests that the compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics:

- Mechanism : The inhibition of biofilm formation in Pseudomonas aeruginosa is a notable finding, highlighting its potential as an anti-virulence agent . This property is crucial in treating infections where biofilm formation contributes to antibiotic resistance.

Comparative Studies

When compared to other quinazolinone derivatives, this compound stands out due to its unique structural features that enhance its biological activity:

| Compound Type | Biological Activity |

|---|---|

| Quinazolinone Derivatives | Anticancer, Antimicrobial |

| Azetidine Derivatives | Varies widely |

| This compound | Notable anticancer and antimicrobial properties |

Case Studies and Research Findings

- Study on Biofilm Formation : A study demonstrated that compounds derived from quinazolinones could significantly reduce biofilm formation in Pseudomonas aeruginosa at concentrations around 50 µM without affecting cell viability in bronchial CF cells .

- Antitumor Activity Investigation : A systematic investigation into quinazoline derivatives revealed that those incorporating the azetidine moiety displayed enhanced cytotoxicity against cancer cell lines compared to their non-substituted counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.